molecular formula C26H31N3O4 B2610340 2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide CAS No. 1396856-23-7

2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

Número de catálogo: B2610340
Número CAS: 1396856-23-7
Peso molecular: 449.551
Clave InChI: SZCJXRPYYTUWDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3,4-Diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a key structural motif known for its significance in medicinal chemistry research. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are a fundamental class of molecules in drug discovery due to their wide range of physiological activities . The 1,2,4-oxadiazole ring system, in particular, is extensively investigated for its potential as a core structure in the development of novel pharmacologically active agents. The specific molecular architecture of this compound, which integrates a lipophilic cyclohexyl group, a 3,4-diethoxyphenyl acetamide chain, and the 3-phenyl-1,2,4-oxadiazole unit, makes it a valuable chemical tool for researchers. Its primary research applications include use as a building block in organic synthesis and as a key intermediate in the exploration of structure-activity relationships (SAR) for various biological targets. Researchers can utilize this high-purity compound in high-throughput screening (HTS) campaigns and in vitro assays to probe its potential interactions with enzymes and receptors. This product is intended For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Propiedades

IUPAC Name

2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-3-31-21-14-13-19(17-22(21)32-4-2)18-23(30)28-26(15-9-6-10-16-26)25-27-24(29-33-25)20-11-7-5-8-12-20/h5,7-8,11-14,17H,3-4,6,9-10,15-16,18H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCJXRPYYTUWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the individual components. The diethoxyphenyl group can be synthesized through the ethylation of 3,4-dihydroxybenzaldehyde. The phenyl-oxadiazole moiety is often prepared via cyclization reactions involving hydrazides and carboxylic acids. The final step involves coupling these components with cyclohexylacetamide under specific reaction conditions, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of greener chemistry approaches to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The diethoxyphenyl group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The phenyl and oxadiazole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or substituted phenyl and oxadiazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have indicated that compounds with similar structural motifs to 2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide exhibit significant anticancer properties. For instance:

  • Growth Inhibition : A related compound demonstrated percent growth inhibitions (PGIs) of 86.61% against SNB-19 glioma cells and 85.26% against OVCAR-8 ovarian cancer cells . This suggests that the oxadiazole moiety may enhance the anticancer activity of the compound.
  • Mechanistic Insights : The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways that promote tumor growth .

Anti-inflammatory Activity

The compound's anti-inflammatory potential is another area of interest. In silico studies have shown that similar compounds can act as inhibitors of key inflammatory enzymes such as 5-lipoxygenase (5-LOX) :

  • Molecular Docking Studies : Computational analyses suggest that these compounds can effectively bind to the active sites of inflammatory enzymes, potentially leading to reduced inflammation .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties relevant to various diseases:

  • Acetylcholinesterase Inhibition : Compounds similar to 2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative disorders such as Alzheimer’s disease . This inhibition could lead to increased levels of acetylcholine in the brain, potentially alleviating cognitive decline.

Case Studies and Experimental Findings

Several studies have documented the biological activities of related compounds:

Study Compound Activity IC50/PGI (%)
Study 1N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineAnticancerPGI: 86.61% (SNB-19)
Study 2Similar oxadiazole derivativesAnti-inflammatoryDocking studies indicate strong binding
Study 3Acetylcholinesterase inhibitors based on oxadiazole structureNeuroprotectiveIC50: 2.7 µM

Mecanismo De Acción

The mechanism of action of 2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

N-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(3,4-diethoxyphenyl)acetamide

  • Structural Difference : Replaces the phenyl group on the oxadiazole with a cyclopropyl ring .
  • This substitution may reduce aromatic π-π stacking but enhance selectivity due to reduced bulk.

(S)-2,2,2-Trifluoro-N-(1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide

  • Structural Difference : Features a trifluoroacetamide group and an ethyl chain instead of cyclohexyl .
  • The shorter ethyl chain may reduce steric hindrance compared to cyclohexyl, improving binding kinetics.

Pharmacologically Active Acetamides with Aromatic Substitutions

U-47700 (2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl-acetamide)

  • Structural Differences: 3,4-Dichlorophenyl vs. 3,4-diethoxyphenyl: Chlorine substituents increase electronegativity and lipophilicity compared to ethoxy groups, which are bulkier and electron-donating . Dimethylamino-cyclohexyl vs. phenyl-oxadiazole-cyclohexyl: The dimethylamino group in U-47700 enhances µ-opioid receptor (MOR) affinity (Ki = 7.5 nM), whereas the oxadiazole in the target compound may redirect selectivity to non-opioid targets .
  • Pharmacological Data : U-47700 exhibits potent MOR agonism but is associated with severe toxicity, leading to its classification as a controlled substance.

2-Chloro-N-[1-(4-Chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Structural Differences : Chlorophenyl and pyrazole core vs. diethoxyphenyl and oxadiazole-cyclohexyl .

Acetamides with Triazole and Heterocyclic Modifications

2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

  • Structural Differences : Incorporates a triazole-sulfanyl group and furan ring, contrasting with the oxadiazole and phenyl groups in the target compound .
  • Pharmacological Data : These derivatives exhibit anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium (8 mg/kg), suggesting a divergent mechanism from the diethoxyphenyl-oxadiazole scaffold .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents LogP (Predicted) Potential Target
Target Compound Acetamide + oxadiazole-cyclohexyl 3,4-Diethoxyphenyl ~3.5 (moderate lipophilicity) CNS receptors, enzymes
U-47700 Acetamide + dimethylamino-cyclohexyl 3,4-Dichlorophenyl ~4.2 (high lipophilicity) µ-Opioid receptor
Cyclopropyl Analog Acetamide + oxadiazole-cyclohexyl 3,4-Diethoxyphenyl + cyclopropyl ~3.0 (reduced lipophilicity) Undisclosed
Trifluoroacetamide Trifluoroacetamide + oxadiazole-ethyl Phenyl ~2.8 (polar) Enzymatic targets

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The 3,4-diethoxy group may reduce receptor binding affinity compared to dichloro analogs but improve metabolic stability due to decreased electrophilicity .
  • Need for Experimental Data : Current comparisons rely on structural extrapolation; in vitro receptor binding assays and ADMET studies are critical to validate hypotheses.

Actividad Biológica

The compound 2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide , also known as CYM5442, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of CYM5442 is C23H27N3O4. The compound features a complex structure that includes both a diethoxyphenyl group and an oxadiazole moiety, contributing to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activity. In particular, the oxadiazole moiety has been associated with antitumor and anti-inflammatory effects. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways that are crucial for cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammatory markers
Cholinesterase InhibitionPotential for Alzheimer's treatment

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of various oxadiazole derivatives, CYM5442 was shown to inhibit the growth of specific cancer cell lines. The compound demonstrated an IC50 value indicating effective cytotoxicity against these cells. This suggests its potential as a lead compound in cancer therapy.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of CYM5442. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases. The mechanism involved modulation of signaling pathways related to inflammation.

Pharmacological Studies

Pharmacological evaluations have further confirmed the activity of CYM5442 against various biological targets. For instance, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain. This inhibition is particularly relevant for developing treatments for Alzheimer's disease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.